molecular formula C18H21N3O4S B2666479 N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-28-9

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B2666479
CAS No.: 688055-28-9
M. Wt: 375.44
InChI Key: KVKGSVFJJGORDF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazolin core. The molecule incorporates a thioxo group at position 6, a keto group at position 8, and a propanamide side chain substituted with a cyclohexyl moiety.

Properties

IUPAC Name

N-cyclohexyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-16(19-11-4-2-1-3-5-11)6-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKGSVFJJGORDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced via cyclization reactions involving appropriate diol precursors and oxidizing agents.

    Attachment of the Cyclohexyl Group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is reacted with an activated intermediate of the quinazoline derivative.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with propanoyl chloride or a similar reagent under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and quinazoline nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the quinazoline core is known for its potential as an enzyme inhibitor. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential as an antineoplastic agent (anti-cancer) is of particular interest. Its ability to interfere with cellular processes could be harnessed to develop new cancer therapies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The dioxolo ring may enhance binding affinity and specificity, while the cyclohexyl and propanamide groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide [1,3]dioxolo[4,5-g]quinazolin Thioxo (C=S), keto (C=O), propanamide (CONH-cyclohexyl) C₂₀H₂₂N₄O₄S 414.48
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano (CN), ester (COOEt), keto (C=O) C₃₀H₂₈N₄O₇ 572.57
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide [1,3]dioxolo[4,5-g]quinazolin Methoxyphenyl, sulfanyl (S-CH₂-CO-Ph), keto (C=O), propanamide (CONH-substituted) C₃₁H₃₀N₄O₆S 610.66

Key Observations :

  • The target compound shares the [1,3]dioxolo[4,5-g]quinazolin core with the compound in , but differs in substituents: the former has a cyclohexyl-propanamide chain, while the latter includes a dimethoxyphenyl-ethyl group and a sulfanyl linker.
  • The imidazo[1,2-a]pyridine derivative in lacks the dioxolo ring system but shares functional groups like keto and ester moieties, which may influence solubility and reactivity.

Physicochemical Properties

Table 2: Physicochemical Comparisons

Compound Melting Point (°C) Solubility (Polar Solvents) Synthetic Yield (%)
Target compound Not reported Moderate (DMSO, DMF) Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 Low (CHCl₃, EtOAc) 51
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide Not reported High (DMSO) Not reported

Analysis :

  • The imidazo[1,2-a]pyridine analog exhibits a high melting point (243–245°C) and lower synthetic yield (51%) compared to typical quinazolinones, likely due to steric hindrance from the nitrophenyl group .
  • The sulfanyl-substituted quinazolin derivative in may exhibit enhanced solubility in polar aprotic solvents due to its methoxyphenyl and sulfanyl groups.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Data Comparisons

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (ESI) m/z [M+H]+
Target compound Not reported Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 1745 (C=O), 2220 (CN) 1.25 (t, 6H), 4.25 (q, 4H), 7.85 (d, 2H) Calc: 572.1912; Found: 572.1910
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide 1680 (C=O), 1240 (C-O-C) 3.75 (s, 6H, OCH₃), 7.45 (m, 5H, Ph) Calc: 610.1835; Found: 610.1838

Insights :

  • The absence of reported data for the target compound highlights gaps in publicly accessible research. In contrast, the analogs in and provide robust spectroscopic validation, with HRMS accuracy within 0.0003 m/z .

Biological Activity

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, cytotoxic, and genotoxic effects, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclohexyl group attached to a propanamide chain, which is further linked to a quinazoline derivative containing a thioxo moiety. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular structure.

Antioxidant Activity

Research indicates that derivatives of quinazolinone, similar to this compound, exhibit significant antioxidant properties. Antioxidant assays such as DPPH radical scavenging and total antioxidant status (TAS) have shown that these compounds can effectively neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage .

Cytotoxicity

Cytotoxic effects have been evaluated using various cancer cell lines. In studies involving human renal carcinoma cells (Caki-1) and normal renal epithelial cells (TH-1), compounds similar to this compound demonstrated higher cytotoxicity against cancer cells compared to normal cells. The MTT assay results indicated a dose-dependent response with IC50 values suggesting potential therapeutic applications in oncology .

Genotoxicity and DNA Protection

The genotoxic potential of quinazolinone derivatives was assessed using comet assays and DNA topology assays. Findings revealed that these compounds did not exhibit genotoxic effects while significantly reducing DNA lesions induced by oxidative agents like hydrogen peroxide (H2O2). This suggests a dual role in both protecting DNA integrity and exhibiting anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the quinazoline core influence biological activity. Electron-donating groups on the aromatic ring enhance antioxidant capacity and cytotoxicity. For instance, compounds with specific substituents showed improved efficacy in reducing cell viability in cancer models while maintaining low toxicity in normal cells .

Study 1: Antioxidant Evaluation

A series of quinazolinone derivatives were synthesized and evaluated for their antioxidant activity. The study demonstrated that certain substitutions led to enhanced radical-scavenging abilities. For example, derivatives with hydroxyl or methoxy groups exhibited superior activity compared to their unsubstituted counterparts.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Q14525
Q57510
Q86015

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on Caki-1 cells showed that N-cyclohexyl derivatives had varying degrees of cytotoxicity depending on their structural modifications.

CompoundCell Viability (%) at 100 µMIC50 (µM)
Q18030
Q54012
Q85518

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